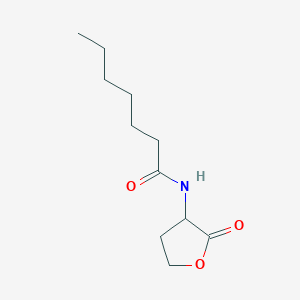

N-Heptanoyl-DL-homoserine lactone

Overview

Description

N-Heptanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in bacterial quorum sensing, a process that regulates gene expression in response to cell population density. This compound is particularly significant in the study of gram-negative bacteria, such as Escherichia and Salmonella, where it facilitates cell-to-cell communication .

Mechanism of Action

Target of Action

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C7-HSL, like other AHLs, is through the regulation of gene expression in bacteria . This regulation is achieved by interacting with specific receptor proteins within the bacterial cells, triggering changes in gene expression and influencing bacterial behavior .

Biochemical Pathways

The biochemical pathways affected by C7-HSL are those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like C7-HSL reaches a certain threshold, it triggers a change in gene expression that can affect various biological functions, such as virulence, biofilm formation, and antibiotic resistance .

Result of Action

The result of C7-HSL action is the regulation of bacterial behaviors. For example, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production . This effectively controlled nitrite nitrogen accumulation .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL was found to be the best-performing AHL, promoting the growth and activity of microorganisms . The performance of c7-hsl can vary under different environmental conditions, indicating that its action, efficacy, and stability are sensitive to the environment .

Biochemical Analysis

Biochemical Properties

N-Heptanoyl-DL-homoserine lactone plays a significant role in biochemical reactions, particularly in bacterial quorum sensing . It interacts with various enzymes, proteins, and other biomolecules, regulating gene expression in gram-negative bacteria such as Echerichia and Salmonella .

Cellular Effects

This compound influences cell function by affecting cellular metabolism and controlling gene expression . It has been found to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and influencing bacterial quorum sensing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It has been observed to effectively control nitrite nitrogen accumulation, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathways of gram-negative bacteria . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

As a small, diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .

Subcellular Localization

Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with intracellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptanoyl-DL-homoserine lactone can be synthesized through a reaction between heptanoic acid and DL-homoserine lactone. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Heptanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Heptanoic acid derivatives.

Reduction: Reduced lactone forms.

Substitution: Various N-substituted homoserine lactone derivatives.

Scientific Research Applications

N-Heptanoyl-DL-homoserine lactone has diverse applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and lactone chemistry.

Biology: Plays a crucial role in studying bacterial quorum sensing mechanisms.

Medicine: Investigated for its potential in controlling bacterial infections by disrupting quorum sensing.

Industry: Utilized in the development of biosensors and biotechnological applications.

Comparison with Similar Compounds

Similar Compounds

- N-Hexanoyl-DL-homoserine lactone

- N-Octanoyl-DL-homoserine lactone

- N-Decanoyl-DL-homoserine lactone

- N-Dodecanoyl-DL-homoserine lactone

- N-Butyryl-DL-homoserine lactone

Uniqueness

N-Heptanoyl-DL-homoserine lactone is unique due to its specific chain length, which influences its binding affinity and specificity in quorum sensing systems. This makes it particularly useful in studying the fine-tuning of bacterial communication and gene regulation .

Biological Activity

N-Heptanoyl-DL-homoserine lactone (HHL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing (QS). This article explores the biological activity of HHL, focusing on its role in bacterial communication, its effects on various organisms, and relevant research findings.

1. Overview of this compound

This compound is characterized by its acyl chain of seven carbon atoms, making it a medium-length AHL. It plays a significant role in the QS mechanisms of various Gram-negative bacteria, facilitating communication and coordination of collective behaviors based on population density.

Quorum Sensing Process :

- Production : Bacteria synthesize AHLs, which diffuse across cell membranes.

- Accumulation : As bacterial populations grow, the concentration of AHLs increases.

- Detection : Once a threshold concentration is reached, AHLs bind to specific receptors (e.g., LuxR), triggering gene expression changes that regulate behaviors such as biofilm formation and virulence factor production .

3.1. Impact on Bacterial Behavior

HHL has been shown to induce various phenotypic changes in bacteria:

- Biofilm Formation : Studies indicate that HHL promotes biofilm development in Pseudomonas aeruginosa, enhancing its pathogenicity and resistance to antibiotics .

- Virulence Regulation : HHL influences the expression of virulence genes, contributing to the pathogenic potential of bacteria like Vibrio fischeri and Burkholderia cepacia .

3.2. Effects on Eukaryotic Organisms

Research has demonstrated that HHL can also affect eukaryotic cells:

- Plant Responses : In Arabidopsis thaliana, exposure to HHL led to transcriptional changes associated with growth rather than defense mechanisms, suggesting a complex interaction between plants and bacterial signaling molecules .

- Induction of Secondary Metabolites : HHL has been reported to induce violacein production in Chromobacterium violaceum, a response used for detecting AHLs in biosensors .

4.1. Quorum Sensing Modulation

A study investigated the modulation of QS by HHL analogs, revealing that structural variations could enhance or inhibit the activity against specific QS receptors. For example, certain thiolactone derivatives displayed potent antagonistic effects on LuxR-type receptors with low IC50 values, indicating potential therapeutic applications .

| Compound | QS Activity | IC50 Value (nM) |

|---|---|---|

| HHL | Agonist | - |

| Thiolactone 1 | Antagonist | 5 |

| Thiolactone 2 | Antagonist | 10 |

4.2. Environmental Impact

Research highlighted the role of HHL in microbial interactions within aquatic ecosystems, where it can influence bioluminescence in marine bacteria, providing insights into ecological dynamics and potential applications in biotechnology .

5. Conclusion

This compound serves as a pivotal signaling molecule in bacterial communication, influencing both microbial behavior and interactions with eukaryotic organisms. Its ability to modulate QS pathways presents opportunities for developing novel antibacterial strategies and understanding ecological interactions.

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?

A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.